3-Fluoro-3-phenylpyrrolidine

Description

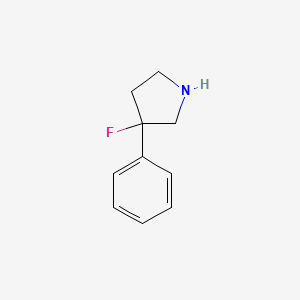

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXFKVRPVZNLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrrolidine Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrrolidine (B122466) scaffold is a privileged structure in the realm of medicinal chemistry, forming the core of many natural products, pharmaceuticals, and synthetic compounds with a wide array of biological activities. tandfonline.comnih.gov Its five-membered saturated ring system offers a three-dimensional geometry that allows for effective exploration of the chemical space around a biological target. researchgate.netdntb.gov.ua This structural feature, combined with the presence of a nitrogen atom, imparts favorable physicochemical properties such as hydrophilicity and basicity, which can enhance a molecule's pharmacokinetic profile. bohrium.com

The versatility of the pyrrolidine ring lies in its ability to be readily functionalized at various positions, enabling chemists to fine-tune the biological activity and selectivity of the resulting molecules. bohrium.com Substitutions at the nitrogen atom and the carbon atoms of the ring can significantly influence a compound's interaction with biological targets like enzymes and receptors. tandfonline.combohrium.com This adaptability has led to the development of pyrrolidine-containing drugs for a multitude of therapeutic areas. tandfonline.com

The Impact of Fluorination on Molecular Design and Bioactivity

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design, and for good reason. The unique properties of the fluorine atom can profoundly alter the physicochemical and biological characteristics of a parent compound. tandfonline.comresearchgate.net Fluorine is the most electronegative element, and its incorporation can modulate a molecule's acidity or basicity, which in turn can affect its ability to permeate biological membranes. tandfonline.com

Furthermore, the substitution of a hydrogen atom with a fluorine atom, which is of a comparable size, can lead to enhanced metabolic stability. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. tandfonline.com This can increase the half-life of a drug in the body. Fluorine can also influence the conformation of a molecule, which can lead to improved binding affinity for its target protein. chim.itresearchgate.net The strategic placement of fluorine can result in more potent and selective therapeutic agents. chim.itmdpi.com

Computational and Theoretical Chemistry in 3 Fluoro 3 Phenylpyrrolidine Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemistry provides a fundamental understanding of a molecule's electronic landscape, which governs its stability, reactivity, and intermolecular interactions.

The three-dimensional structure of 3-Fluoro-3-phenylpyrrolidine is not static; the pyrrolidine (B122466) ring is non-planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. unipa.it Furthermore, the substituents—the fluorine atom and the phenyl group at the C3 position—can exist in different spatial arrangements relative to the ring, primarily axial or equatorial positions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the geometries and relative energies of these different conformers. researchgate.netekb.eg By performing geometry optimization calculations, researchers can identify the most stable (lowest energy) conformation of the molecule and quantify the energy differences between various stable and transition states. This analysis is crucial, as the preferred conformation often dictates how the molecule fits into a biological target's binding site.

For this compound, a key equilibrium would be between the conformer with the fluorine atom in an axial position and the one with it in an equatorial position. DFT calculations can predict which is more stable and the energy barrier for interconversion.

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound Note: The following data is illustrative of typical results from DFT calculations and is not derived from a specific published study on this molecule.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| (3S)-F-equatorial / Phenyl-axial | 0.00 | 75.8% |

| (3S)-F-axial / Phenyl-equatorial | 0.85 | 24.2% |

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provide critical insights into a molecule's reactivity and non-covalent interaction sites. acadpubl.eumalayajournal.org

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It visualizes the charge distribution, identifying electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. malayajournal.org For this compound, the MEP would likely show a region of high negative potential around the electronegative fluorine atom and the lone pair of the nitrogen atom, indicating sites for hydrogen bonding or metal coordination. actascientific.com The hydrogen atom on the pyrrolidine nitrogen would represent a region of positive potential.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. malayajournal.org

Table 2: Exemplary Frontier Molecular Orbital Properties for this compound Note: This data is exemplary of typical quantum chemical calculation results.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.52 | Electron-donating capability |

| LUMO Energy | -0.88 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.64 | High chemical stability |

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Characterization

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is fundamental in structure-based drug design, helping to elucidate the binding mode and estimate the binding affinity of a compound. ugm.ac.idresearchgate.net For this compound derivatives, docking studies could be used to screen them against various biological targets, such as enzymes (e.g., kinases, proteases) or receptors.

The docking process involves placing the 3D structure of the ligand into the active site of the protein and evaluating different poses based on a scoring function, which estimates the binding free energy. The results can reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the pyrrolidine nitrogen), hydrophobic interactions (from the phenyl ring), or halogen bonds (from the fluorine atom). nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to characterize the stability and dynamics of the predicted ligand-target complex over time. MD simulations model the movement of atoms and molecules, providing a more realistic picture of the binding event and helping to refine the binding pose and calculate binding free energies more accurately.

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target Note: This table is a hypothetical representation of docking output.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Key Hydrogen Bonds | Pyrrolidine N-H with backbone carbonyl of GLU-85 |

| Key Hydrophobic Interactions | Phenyl ring with side chains of LEU-15, VAL-23 |

| Other Interactions | Fluorine atom with C-H of GLY-86 (weak C-H···F bond) |

In Silico Prediction of Biological Activities and Drug-like Characteristics

In silico models are crucial for early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic properties before it is synthesized, thereby saving time and resources.

ADME properties determine the bioavailability and persistence of a drug in the body. nih.gov Numerous computational models, such as those available on the SwissADME server or through software like pkCSM, can predict these characteristics based solely on the molecule's 2D structure. frontiersin.orgresearchgate.net Key predicted parameters include lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s (CYPs). For this compound, these predictions help assess its potential as an orally available drug candidate.

Table 4: Predicted ADME Properties for this compound Note: These values are typical predictions from in silico models for a compound of this nature.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 179.22 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 1.85 | Good balance between solubility and permeability |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| GI Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

Structure-Based Design and De Novo Design Approaches

The insights gained from quantum chemistry, docking, and ADME predictions serve as a foundation for rational drug design. biosolveit.denih.gov If docking studies reveal that this compound binds effectively to a target but lacks potency, its structure can be modified to enhance interactions. For example, if the phenyl ring is in a large hydrophobic pocket, substituents could be added to the ring to improve van der Waals contacts. If the MEP analysis suggests a potential for an additional hydrogen bond, a functional group could be introduced.

This iterative process is central to structure-based design. Furthermore, the this compound core can be used as a scaffold in "scaffold hopping" or de novo design approaches. biosolveit.de These methods use computational algorithms to replace or build upon the core structure to create entirely new molecules that retain the key binding features while possessing novel and potentially more favorable properties, such as improved synthetic accessibility or a more desirable patent position. unipa.itbiosolveit.de

Biological Activities and Potential Therapeutic Applications of 3 Fluoro 3 Phenylpyrrolidine Analogs

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Consequently, DPP-IV inhibitors are a well-established class of drugs for the treatment of type 2 diabetes. The pyrrolidine (B122466) moiety is a key structural feature of several potent DPP-IV inhibitors. Research has shown that fluorination of the pyrrolidine ring can enhance the inhibitory activity. For instance, the introduction of a fluorine atom at the 4-position of 2-cyanopyrrolidines has been reported to significantly boost their DPP-IV inhibitory effect. This enhancement is attributed to the ability of fluorine to form favorable interactions within the enzyme's active site. While specific studies on 3-fluoro-3-phenylpyrrolidine analogs as DPP-IV inhibitors are not extensively documented, the existing structure-activity relationship (SAR) data for fluorinated pyrrolidines suggest that this scaffold holds promise for the development of novel and potent DPP-IV inhibitors. A 2-benzylpyrrolidine (B112527) derivative has shown an IC50 of 0.3 ± 0.03 µM, indicating the potential of the pyrrolidine core in DPP-IV inhibition. oatext.com

Table 1: DPP-IV Inhibitory Activity of a Pyrrolidine Analog

| Compound | Structure | IC50 (µM) |

|---|

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) in the brain. Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease. Several studies have highlighted the potential of pyrrolidine derivatives as MAO-B inhibitors. Notably, a series of novel chiral fluorinated pyrrolidine derivatives has been designed and synthesized, leading to the discovery of highly potent and selective MAO-B inhibitors. One such compound, designated as D5, exhibited an impressive IC50 value of 0.019 μM, which is approximately 10-fold more potent than the established drug safinamide (B1662184) (IC50 = 0.163 μM). nih.gov Molecular docking studies suggest that the enhanced activity of these fluorinated analogs is due to improved hydrophobic interactions within the MAO-B active site. nih.gov Another study identified a (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative (C14) as a potent MAO-B inhibitor with an IC50 of 0.037 μM. nih.gov

Table 2: MAO-B Inhibitory Activity of Fluorinated Pyrrolidine Analogs

| Compound | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|

| Compound D5 | 0.019 nih.gov | 2440 nih.gov |

| Safinamide (Reference) | 0.163 nih.gov | 172 nih.gov |

Notum Carboxylesterase Inhibition

Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway, which is crucial for tissue regeneration and homeostasis. Inhibition of Notum has been proposed as a therapeutic strategy for conditions like osteoporosis and Alzheimer's disease. tandfonline.comucl.ac.uk Screening of a custom-designed fragment library has identified 1-phenylpyrrolidines as a promising scaffold for the development of Notum inhibitors. acs.org Through structure-based drug design, a 1-phenylpyrrolidine (B1585074) derivative, compound 26, was optimized to exhibit significant inhibitory activity. acs.org While specific data on this compound analogs is not yet available, the established activity of the phenylpyrrolidine core suggests that fluorine substitution could be a viable strategy to further enhance potency and modulate pharmacokinetic properties.

Table 3: Notum Carboxylesterase Inhibitory Activity of a Phenylpyrrolidine Analog

| Compound | Scaffold | Activity |

|---|

Other Relevant Enzymatic Targets

The versatility of the 3-phenylpyrrolidine (B1306270) scaffold suggests that its derivatives may interact with other enzymatic targets. The introduction of fluorine can alter the electronic properties and conformation of the molecule, potentially leading to interactions with a variety of enzymes. Further research and broader screening efforts are needed to identify other relevant enzymatic targets for this compound analogs.

Antiproliferative and Antimicrobial Research

Exploration of Anticancer Potential (excluding clinical human trial data)

The pyrrolidine ring is a common feature in many compounds investigated for antiproliferative activity. nih.gov Research in this area has explored derivatives of the related 3-pyrrolin-2-one core, which features a lactam (amide within a ring) structure. Analogs containing a central 3-pyrrolin-2-one with various methoxyphenyl and indole (B1671886) substituents at the 3- and 4-positions were synthesized and tested for antiproliferative activity in U-937 lymphoma cells. nih.gov

The results indicated that the compound's efficacy was significantly affected by the nature and position of the aromatic substituents. Specifically, non-rigid analogs with methoxyaryl groups at the 4-position and either methoxyaryl or indole groups at the 3-position were the most effective. nih.gov This work provides a framework for understanding the structure-activity relationships of diaryl heterocyclic scaffolds in inducing antiproliferative effects, though it focuses on the pyrrolin-2-one rather than the saturated 3-phenylpyrrolidine scaffold. nih.gov

Evaluation of Antibacterial and Antifungal Properties

The growing threat of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Pyrrolidine derivatives have emerged as a promising class of compounds in this regard. Research into fluorinated phenylpyrrolidine analogs has revealed their potential as antimicrobial agents.

One notable study investigated a series of thiazole-based pyrrolidine derivatives and identified a compound featuring a 4-fluoro-phenyl group with selective antibacterial activity. This analog demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, while showing minimal toxicity to mammalian cells. nih.gov The activity of this 4-F-phenyl derivative is particularly interesting as it highlights the potential for fluorine substitution to modulate the antibacterial spectrum and safety profile of phenylpyrrolidine scaffolds. nih.gov The outer membrane of Gram-negative bacteria often acts as a barrier, providing increased tolerance to many antimicrobial compounds, which may explain the observed selectivity. biointerfaceresearch.com

The table below summarizes the antibacterial activity of the 4-F-phenyl thiazole-pyrrolidine derivative against various bacterial strains. nih.gov

| Compound | Concentration (µg) | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. B. cereus | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. typhimurium |

| 4-F-phenyl derivative (11) | 400 | 30.53 ± 0.42 | 21.70 ± 0.36 | – | – |

| 4-F-phenyl derivative (11) | 160 | – | 8.97 ± 0.31 | – | – |

| Gentamicin | 10 | 22.17 ± 0.47 | 22.65 ± 0.21 | 21.57 ± 0.32 | 24.53 ± 0.35 |

Data is presented as mean ± standard deviation. '–' indicates no antibacterial activity observed. nih.gov

While specific studies on the antifungal properties of this compound analogs are limited, the broader class of pyrrolidine derivatives has shown promise. For instance, certain 2,3-pyrrolidinedione derivatives have demonstrated significant activity against Candida albicans, a common fungal pathogen. unimi.it This suggests that the pyrrolidine core is a viable scaffold for the development of antifungal agents, and the introduction of a fluoro-phenyl group could be a strategic modification to enhance potency and selectivity.

Application of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold is well-suited for the development of such probes due to its synthetic tractability and the ability to fine-tune its properties through chemical modification.

Analogs of this compound have been successfully developed as selective modulators of nuclear receptors, demonstrating their potential as chemical probes for these important therapeutic targets. For example, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were designed and synthesized as potent and selective androgen receptor (AR) modulators. nih.gov By systematically modifying the substituents on the pyrrolidine and phenyl rings, researchers were able to develop compounds with high affinity and selectivity for the AR, making them valuable tools for studying the role of this receptor in various physiological and pathological processes. nih.gov

Similarly, derivatives of phenylpyrrolidine have been identified as selective inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt), a key regulator of T helper 17 (Th17) cell differentiation. These selective modulators can be utilized as chemical probes to investigate the intricate signaling pathways governed by RORγt and its role in autoimmune diseases. The development of such probes allows for the temporal and dose-dependent inhibition of RORγt activity, providing insights that are complementary to genetic knockout studies.

The ability to generate selective ligands for specific biological targets by modifying the 3-phenylpyrrolidine core underscores the value of this scaffold in creating chemical probes to explore and understand complex biological systems.

Emerging Biological Targets and Mechanistic Investigations

Recent research has identified several promising biological targets for analogs of this compound, opening new avenues for therapeutic intervention and mechanistic studies.

Androgen Receptor (AR): As mentioned previously, 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been developed as potent androgen receptor antagonists. nih.gov The mechanism of action for these non-steroidal antiandrogens involves competitive binding to the ligand-binding domain (LBD) of the AR. This binding prevents the recruitment of coactivator proteins necessary for the transcriptional activation of androgen-responsive genes. semanticscholar.org Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the pyrrolidine and phenyl rings are crucial for high-affinity binding and antagonist activity. nih.govnih.gov These findings provide a molecular basis for the rational design of novel AR modulators for the treatment of prostate cancer and other androgen-dependent diseases. nih.gov

Retinoic Acid-related Orphan Receptor gamma t (RORγt): Phenylpyrrolidine derivatives have also been identified as inverse agonists of RORγt. The ligand-binding domain of RORγt is a key target for modulating the activity of Th17 cells, which are implicated in various autoimmune and inflammatory disorders. Small molecule inhibitors that bind to the RORγt LBD can stabilize the receptor in an inactive conformation, leading to the recruitment of corepressors and subsequent downregulation of pro-inflammatory cytokine expression, such as IL-17. nih.gov Mechanistic studies have shown that these inhibitors can interfere with the interaction between RORγt and its coactivators without necessarily displacing the receptor from its DNA binding sites. nih.gov The subtle structural differences in phenylpyrrolidine analogs can determine whether they act as agonists or inverse agonists, highlighting the delicate nature of ligand-receptor interactions within the RORγt LBD. nih.gov

The identification of the androgen receptor and RORγt as biological targets for phenylpyrrolidine derivatives provides a solid foundation for further mechanistic investigations. Understanding the precise molecular interactions between these compounds and their targets will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

Derivatization and Analog Development Based on the 3 Fluoro 3 Phenylpyrrolidine Scaffold

Design and Synthesis of Pyrrolidine-2,5-dione Derivatives

A common strategy for modifying the pyrrolidine (B122466) core involves the synthesis of derivatives containing the pyrrolidine-2,5-dione (succinimide) moiety. This structure is a well-known pharmacophore found in various biologically active compounds. nih.gov

The synthesis of 3-substituted pyrrolidine-2,5-dione derivatives can be achieved through several routes. One established method involves the reaction of corresponding succinic acid derivatives with an appropriate amine, such as aminoacetic acid, at elevated temperatures. nih.gov Another approach is the fusion reaction, which has been successfully used to prepare a series of 1-(6-substituted benzo[d]thiazol-2-yl)-3-substituted pyrrolidine-2,5-dione compounds. researchgate.net These methods could be adapted to a 3-fluoro-3-phenylsuccinic acid precursor to generate the target 3-fluoro-3-phenylpyrrolidine-2,5-dione scaffold, which can then be further functionalized, for example, at the nitrogen atom.

| Synthetic Approach | Description | Reactants Example | Ref |

| Thermal Condensation | Reaction of a succinic acid derivative with an amine at high temperature (e.g., 180°C) to form the cyclic imide. | 3-substituted succinic acid + aminoacetic acid | nih.gov |

| Fusion Reaction | Direct heating of reactants without a solvent to form the desired product. | 3-substituted succinic anhydride + a substituted aminobenzothiazole | researchgate.net |

Modifications and Substitutions on the Phenyl Moiety

Altering the substitution pattern on the phenyl ring is a key tactic for modulating the electronic and steric properties of the molecule, which can significantly impact target binding and metabolic stability.

The trifluoromethyl (CF3) group is a classic isostere for non-polar groups and is frequently incorporated into pharmacologically active molecules. nih.gov Its introduction onto the phenyl ring of the this compound scaffold can offer several advantages. The CF3 group is highly electronegative and can alter the acidity or basicity of nearby functional groups, influencing interactions with biological targets. nih.gov Furthermore, it can enhance metabolic stability by blocking potential sites of oxidation. nih.gov Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy groups have shown significant antibacterial and antifungal activities, demonstrating the utility of these moieties in drug design. mdpi.com The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has also been reported, highlighting established methods for incorporating this group. nih.gov

The introduction of other halogens (Cl, Br) or simple alkyl groups onto the phenyl ring provides another avenue for structure-activity relationship (SAR) exploration. Halogenated arylpyrroles are important synthetic targets, and general approaches for their synthesis have been developed, for instance, using Suzuki-Miyaura cross-coupling reactions. researchgate.net In studies of pyrrolidine-2,5-dione derivatives, compounds bearing 3,4-dichlorophenylpiperazine moieties were found to be active in multiple seizure models. nih.gov The presence of a chloro-substituent on the phenyl ring can influence the molecule's conformation and create new van der Waals interactions with a target protein, thereby affecting binding affinity.

| Phenyl Substitution | Rationale / Effect | Example from Related Scaffolds | Ref |

| Trifluoromethyl (-CF3) | Increases metabolic stability; alters electronic properties; classic isostere. | N-(trifluoromethyl)phenyl pyrazoles | nih.gov |

| Trifluoromethoxy (-OCF3) | Modulates lipophilicity and electronic character; can improve biological activity. | Chalcones with -OCF3 groups showed potent antimicrobial activity. | mdpi.com |

| Chloro (-Cl) | Alters steric and electronic profile; can form specific halogen bonds. | 3,4-dichlorophenylpiperazine derivatives showed anticonvulsant activity. | nih.gov |

| Bromo (-Br) | Similar to chloro but larger and more polarizable. | Bromo-substituted pyrazole derivatives showed improved antibacterial activity. | nih.gov |

Pyrrolidine Ring Modifications and Bioisosteric Replacements

Bioisosterism, the replacement of molecular fragments with other groups having similar properties, is a fundamental concept in drug design used to enhance potency, reduce toxicity, or improve pharmacokinetics. drugdesign.orgprinceton.edu This principle can be applied to the pyrrolidine ring of the this compound scaffold.

The pyrrolidine ring itself can be considered for replacement. Saturated heterocycles such as piperidine, morpholine, or azetidine could serve as bioisosteres, potentially altering the pKa, polarity, and metabolic profile of the compound. nih.govcambridgemedchemconsulting.com For instance, replacing a metabolically vulnerable alkyl ring with a heteroatom-containing ring is a known strategy to reduce clearance. cambridgemedchemconsulting.com

Modifications can also be made to the atoms within the ring. For example, strategic fluorination of the pyrrolidine ring itself, beyond the existing fluorine at position 3, could further influence the molecule's conformation and basicity. mdpi.com The nitrogen atom of the pyrrolidine is a key site for modification, but its replacement with other heteroatoms could also be explored to create novel scaffolds.

Exploration of Chiral Analogues and Diastereomers

The this compound scaffold contains at least one stereocenter at the C3 position. The synthesis and evaluation of specific stereoisomers are critical, as biological systems are chiral, and different enantiomers or diastereomers often exhibit distinct pharmacological profiles. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with target proteins. nih.gov

Stereoselective synthesis methods are crucial for accessing optically pure pyrrolidine derivatives. mdpi.com These methods can be broadly classified into two groups: those that start with a chiral pyrrolidine precursor (like proline) and modify it, and those that construct the ring from acyclic precursors using stereoselective cyclization reactions. mdpi.com Asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a classic method for preparing five-membered heterocycles with controlled stereochemistry. nih.gov The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a challenging but important area of research, with methods including asymmetric electrophilic fluorination and the asymmetric elaboration of fluorinated substrates. mdpi.com Accessing specific diastereomers allows for a detailed investigation into how the three-dimensional arrangement of the fluoro and phenyl groups impacts biological activity.

Advanced Research Methodologies and Future Directions for 3 Fluoro 3 Phenylpyrrolidine

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Campaigns

High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are foundational pillars of modern drug discovery, enabling the rapid identification of novel bioactive compounds. nih.gov The 3-fluoro-3-phenylpyrrolidine motif is increasingly recognized as a valuable component in compound libraries designed for these campaigns, largely due to the unique properties imparted by the fluorine atom.

In HTS, which involves the automated testing of large and diverse compound libraries, the inclusion of this compound derivatives can enrich the chemical space being explored. The fluorine atom can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and pKa, leading to improved pharmacokinetic profiles. mdpi.com

FBDD, on the other hand, utilizes smaller, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. nih.gov Fluorinated fragments are particularly advantageous in FBDD for several reasons. The presence of the ¹⁹F nucleus provides a powerful tool for nuclear magnetic resonance (NMR)-based screening methods. univie.ac.atnih.gov ¹⁹F NMR offers a wide chemical shift dispersion and is highly sensitive to the local electronic environment, making it an excellent method for detecting the weak binding interactions characteristic of fragments. adelphi.edu A fragment library containing this compound would be well-suited for such ¹⁹F NMR-based screening workflows, allowing for rapid and efficient hit identification. univie.ac.atnih.gov The development of specialized fluorinated fragment libraries, such as the "3F library," underscores the growing interest in leveraging fluorine's unique properties for FBDD. univie.ac.atdtu.dk

Table 1: Comparison of HTS and FBDD Approaches

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

| Library Size | 100,000s to millions of compounds | 1,000s of compounds |

| Compound Complexity | High | Low (typically follows "Rule of Three") |

| Hit Affinity | Nanomolar to micromolar | Micromolar to millimolar |

| Screening Technology | Various (e.g., fluorescence, luminescence) | Biophysical (e.g., NMR, X-ray crystallography, SPR) |

| Hit to Lead Process | Often involves iterative medicinal chemistry on a complex scaffold | Involves fragment growing, linking, or merging |

Integration of Structural Biology Techniques for Ligand-Target Complex Elucidation

A notable example is the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), a key therapeutic target in autoimmune diseases. nih.govunipa.it In this research, X-ray co-crystal structures of related compounds bound to the target protein were instrumental. The structural data revealed that replacing a hydroxyl group with a fluorine atom on the pyrrolidine-containing scaffold could abolish an unfavorable hydrogen bond interaction with the pregnane X receptor (PXR), thereby dramatically improving selectivity for RORγt. nih.gov This highlights how the subtle substitution of a fluorine atom, guided by structural biology, can lead to significant improvements in a drug candidate's profile.

Furthermore, X-ray crystallography studies on a β-fluorinated pyrrolidine (B122466) attached to a G-quadruplex DNA binding ligand demonstrated that the incorporation of the C-F bond leads to a distinct conformation of the pyrrolidine ring compared to its non-fluorinated counterpart. nih.govsinapse.ac.uk This conformational change resulted in a different binding mode, underscoring the profound impact of fluorination on the three-dimensional structure and intermolecular interactions of the pyrrolidine scaffold. nih.govsinapse.ac.uk

NMR spectroscopy, particularly ¹⁹F NMR, is also a powerful tool for studying ligand-target interactions. It can be used to probe the local environment of the fluorine atom upon binding, providing information on conformational changes and binding kinetics. nih.govresearchgate.net

Novel Synthetic Strategies for Accessing Complex this compound Architectures

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the this compound core and for accessing more complex, three-dimensional structures. Traditional synthetic routes are often supplemented by modern catalytic and asymmetric methods that allow for precise control over stereochemistry.

One of the powerful strategies for constructing the fluorinated pyrrolidine ring is the [3+2] cycloaddition of azomethine ylides with fluorinated olefins. rsc.org This method allows for the creation of highly substituted fluoropyrrolidines. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions have been shown to produce enantiomerically enriched fluorinated pyrrolidines, which is critical as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org

Furthermore, diastereoselective synthetic routes have been developed to create complex fluorinated polycyclic structures. For instance, the carbofluorination of N-arylpropargylpyrrolidines has been used to synthesize fluorine-containing pyrrolizidines with high stereoselectivity. nih.gov Such strategies are vital for building intricate molecular architectures that can probe complex biological targets. The synthesis of spiro-pyrrolidines, which are highly desirable scaffolds in drug discovery due to their conformational rigidity, can also be achieved through cycloaddition reactions, offering another avenue for creating complex derivatives. rsc.org

The ability to synthesize densely functionalized proline (a pyrrolidine-2-carboxylic acid) derivatives with high diastereoselectivity further opens up possibilities for creating complex this compound-based peptidomimetics and other elaborate structures. nih.gov

Table 2: Key Synthetic Reactions for Fluorinated Pyrrolidines

| Reaction Type | Description | Key Features |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a fluorinated alkene. | Efficient construction of the pyrrolidine ring; can be rendered asymmetric with chiral catalysts. |

| Carbofluorination | Intramolecular cyclization involving the addition of a carbon- and a fluorine-containing group across a double or triple bond. | Leads to complex, polycyclic fluorinated structures; can be highly diastereoselective. |

| Bromofluorination/Cyclization | Addition of bromine and fluorine across an alkene followed by intramolecular cyclization. | A versatile method for creating 3-fluorinated azaheterocycles. researchgate.net |

Exploration of this compound in Functional Materials Science

While the primary focus for fluorinated pyrrolidines has been in medicinal chemistry, their unique properties also make them intriguing building blocks for functional materials. The incorporation of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique electronic properties. mdpi.com

In polymer chemistry, fluoropolymers are well-known for their high performance in demanding applications. While this compound itself is not a common monomer, the principles of its synthesis and the properties it possesses could be applied to the design of novel fluorinated monomers. Pyrrolidine-containing polymers have been investigated for various applications, and the introduction of a fluoro-phenyl group could be used to tune properties such as the dielectric constant, refractive index, and gas permeability. The strong C-F bond and the polarity it induces could be exploited in the design of advanced coatings, membranes, and specialty polymers.

In the realm of organic electronics, fluorination is a common strategy to modify the electronic properties of conjugated organic materials. rsc.org Introducing fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org While this compound is not a conjugated system itself, it could be incorporated as a pendant group or as part of a larger, electronically active molecule to fine-tune its solid-state packing and electronic characteristics. The C-H---F interactions can play a significant role in directing the supramolecular organization in the solid state, which is crucial for charge transport in organic semiconductors. rsc.org

There is also potential for the use of chiral this compound derivatives in asymmetric catalysis, either as organocatalysts themselves or as chiral ligands for metal-catalyzed reactions. The fluorine atom can influence the catalyst's stereoselectivity and reactivity through steric and electronic effects.

Development of Next-Generation Computational Tools for Fluorinated Compound Design

Computational chemistry has become an indispensable tool in the design and optimization of novel molecules, including fluorinated compounds. rsc.org For this compound and its derivatives, in silico methods are crucial for predicting properties, understanding structure-activity relationships (SAR), and guiding synthetic efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the conformational preferences of the fluorinated pyrrolidine ring. nih.gov These calculations can elucidate the impact of stereoelectronic effects, such as the gauche effect and anomeric effects, which are influenced by the presence of the highly electronegative fluorine atom and play a significant role in determining the three-dimensional shape of the molecule. nih.gov

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of this compound derivatives to their biological targets. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and help explain the observed binding affinities and selectivities. For instance, computational studies were integral to the discovery of the aforementioned RORγt inverse agonists, where structure-based design was a key component. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of this compound analogs with their biological activity. nih.gov These models can then be used to virtually screen new designs and prioritize the synthesis of the most promising candidates. As our understanding of the subtleties of fluorine's effects grows, next-generation computational tools are being developed that can more accurately model these interactions, leading to more effective and efficient design of novel fluorinated compounds for a wide range of applications. researchgate.net

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-Fluoro-3-phenylpyrrolidine, and how can fluorination be optimized?

Methodological Answer: The synthesis typically involves introducing fluorine at the pyrrolidine C3 position. A common approach is nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on a ketone precursor (e.g., 3-phenylpyrrolidin-3-ol). Reaction conditions (temperature, solvent polarity) significantly impact fluorination efficiency. For example, anhydrous dichloromethane at -78°C minimizes side reactions like elimination . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Q2. How can researchers confirm the structure and purity of this compound?

Methodological Answer: Combined analytical techniques are critical:

- NMR : NMR identifies fluorine incorporation (δ ~ -200 ppm for tertiary fluorides), while NMR resolves phenyl and pyrrolidine proton environments.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 194.1 for CHFN).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Synthesis Challenges

Q. Q3. What strategies address stereoselective synthesis challenges in this compound?

Methodological Answer: Stereocontrol at C3 requires chiral auxiliaries or asymmetric catalysis. For example:

- Chiral Pool Synthesis : Start with enantiopure proline derivatives, introducing fluorine via retention of configuration.

- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru or Rh complexes) to bias fluorination toward a single enantiomer .

- Protecting Groups : Temporary protection of the pyrrolidine nitrogen (e.g., Boc) can stabilize intermediates and reduce racemization .

Q. Q4. How can contradictory reactivity data in fluorinated pyrrolidine synthesis be resolved?

Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). Systematic studies using kinetic profiling (via NMR monitoring) and computational modeling (DFT calculations) clarify mechanistic pathways. For instance, steric hindrance from the phenyl group may favor SN1 mechanisms over SN2, altering fluorination outcomes .

Experimental Design and Safety

Q. Q5. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Q6. How can researchers assess the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC and LC-MS.

- pH Stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., hydrolytic cleavage of the C-F bond in strong acids) .

Advanced Analytical and Mechanistic Studies

Q. Q7. What computational methods elucidate fluorine’s electronic effects on pyrrolidine reactivity?

Methodological Answer:

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of fluorinated vs. non-fluorinated analogs to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to explain fluorine’s steric and electronic contributions .

Q. Q8. How can enantiomeric excess (ee) of this compound be quantified?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Compare retention times to racemic standards.

- Circular Dichroism (CD) : Correlate CD spectra with enantiopure reference samples for absolute configuration determination .

Applications in Medicinal Chemistry

Q. Q9. How is this compound utilized as a fragment in drug discovery?

Methodological Answer: Its high Fsp character and fluorine’s metabolic stability make it valuable for:

Q. Q10. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.